1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol

Description

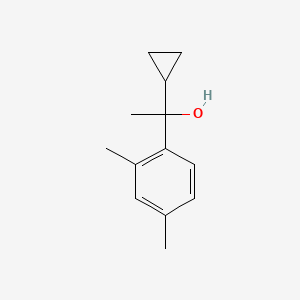

1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol characterized by a cyclopropane ring attached to a 2,4-dimethylphenyl-substituted ethanol backbone. Its structure combines steric hindrance from the cyclopropyl group with electronic effects from the aromatic methyl substituents, making it a compound of interest in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

1-cyclopropyl-1-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-4-7-12(10(2)8-9)13(3,14)11-5-6-11/h4,7-8,11,14H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQZEYYELZXAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C2CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -10°C to 0°C

Reagents: Cyclopropylmagnesium bromide, 2,4-dimethylbenzyl chloride

Hydrolysis: Using dilute acid (e.g., HCl)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: Can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

Oxidation: 1-(2,4-Dimethylphenyl)-1-cyclopropyl ketone

Reduction: 1-(2,4-Dimethylphenyl)-1-cyclopropyl methane

Substitution: 1-(2,4-Dimethylphenyl)-1-cyclopropyl chloride or bromide

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Position Effects

1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol ()

- Structure : Differs in the position of methyl groups (2,3-dimethylphenyl vs. 2,4-dimethylphenyl).

1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol ()

- Structure : Methyl groups at the 2,5-positions create a meta-substituted aromatic ring.

- Impact : Increased symmetry may influence crystallization behavior or solubility compared to the 2,4-isomer.

1-(4-Methylphenyl)-1-cyclopropyl ethanol ()

- CAS : 33446-27-4

- Structure : Single methyl group at the para position.

Halogenated Analogs: Electronic Effects

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol ()

- Structure : Incorporates a fluorine atom at the para position and a methyl group at meta.

- Impact : Fluorine’s electron-withdrawing nature may increase acidity of the hydroxyl group, altering hydrogen-bonding capacity and pharmacokinetic properties .

1-(2,4-Dichlorophenyl)-1-Cyclopropyl Cyanide ()

- CAS : 71463-55-3

- Structure: Chlorine substituents and a nitrile group instead of ethanol.

- Toxicity: Markedly higher toxicity (inhalation, dermal, oral) compared to ethanol derivatives, highlighting the role of functional groups in safety profiles .

1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol ()

- Structure: Benzothiazole ring fused to the ethanol backbone.

- Biological Activity :

- Anti-inflammatory and antioxidant activity via enzyme inhibition (e.g., COX-2).

- Antitumor and antimicrobial properties, likely due to aromatic and heterocyclic interactions with biological targets .

- Synthesis : Requires base-catalyzed reactions of 2-mercaptobenzothiazole with substituted benzaldehydes, with yields dependent on solvent purity .

Data Table: Key Properties of Analogs

*Calculated based on structural similarity.

Biological Activity

1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16O

- Molecular Weight : 176.25 g/mol

This compound features a cyclopropyl group attached to a phenyl ring with two methyl substituents at the 2 and 4 positions, along with a hydroxyl group. The unique structure may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the oxadiazole scaffold have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDAC) and thymidylate synthase, which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | TBD | HDAC inhibition |

| Oxadiazole derivative | OVXF 899 (ovarian cancer) | 2.76 | Thymidylate synthase inhibition |

| Oxadiazole derivative | PXF 1752 (mesothelioma) | 9.27 | Multi-target enzyme inhibition |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Studies suggest that it may interact with metabotropic glutamate receptors, which are vital in neurodegenerative disorders . This interaction could provide a therapeutic avenue for conditions such as Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to neuroprotective outcomes.

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Study A : A study on a related oxadiazole derivative demonstrated significant cytotoxicity against human cervical cancer cells with an IC50 value of approximately 92.4 µM. This study indicated that further modifications could enhance potency .

- Study B : Another investigation focused on the neuroprotective potential of similar compounds showed that they could reduce oxidative stress markers in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.